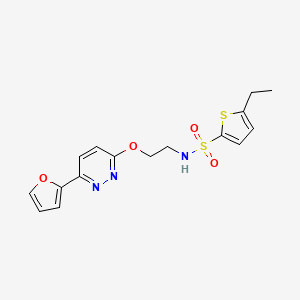

5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

Descripción

5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene core linked via an ethyloxy bridge to a pyridazine ring substituted with a furan moiety. The presence of heterocyclic systems (thiophene, pyridazine, furan) may influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity.

Propiedades

IUPAC Name |

5-ethyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-12-5-8-16(24-12)25(20,21)17-9-11-23-15-7-6-13(18-19-15)14-4-3-10-22-14/h3-8,10,17H,2,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXTXDXEJCIWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl chain and the furan-pyridazine moiety. Common reagents used in these steps include sulfonyl chlorides, ethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The furan and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound may have potential as a pharmaceutical agent due to its unique structural properties.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis based on structural motifs and substituents:

Table 1: Structural Comparison of Target Compound and Compound

Key Observations:

Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group may enhance hydrogen-bonding interactions compared to the carboxamide in the compound.

Heterocyclic Influence : The pyridazine-furan system in the target compound introduces planar, electron-deficient aromatic rings, which could facilitate π-π stacking in enzyme active sites. In contrast, the fused furopyridine in may improve metabolic stability due to reduced oxidation susceptibility .

Substituent Effects : The ethyl group in the target compound likely increases lipophilicity (logP), whereas the trifluoroethyl and fluorophenyl groups in enhance both lipophilicity and metabolic resistance .

Research Findings and Limitations

- Target Compound: No explicit data on synthesis yield, bioactivity, or crystallography are available in the provided evidence. Its PubChem entry () suggests it has been synthesized and characterized, but details are inaccessible here.

- Compound : The supplementary material highlights the use of oxadiazole and trifluoroethyl groups to optimize pharmacokinetic properties, such as blood-brain barrier penetration and protease resistance . These strategies could be relevant for modifying the target compound.

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Actividad Biológica

5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group, an ethyl chain, and a furan-pyridazine moiety. The structural formula can be summarized as follows:

- Molecular Formula: C15H18N4O3S

- Molecular Weight: 342.39 g/mol

- CAS Number: 920243-59-0

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with target proteins, modulating their activity.

- π-π Stacking Interactions: The furan and pyridazine rings can engage in π-π stacking interactions, enhancing binding affinity to biological targets.

- Electrophilic and Nucleophilic Substitution Reactions: The compound can undergo various chemical reactions that may influence its biological efficacy.

Antisecretory and Antiulcer Activity

Research on related pyridazine derivatives has shown significant antisecretory and antiulcer activities. In studies involving pylorus-ligated rats, compounds similar to this compound demonstrated notable inhibition of gastric acid secretion and ulcer formation. Key findings include:

| Compound | Activity Type | Test Model | Results |

|---|---|---|---|

| Compound A | Antisecretory | Pylorus-ligated rat | Significant reduction in gastric acid secretion |

| Compound B | Antiulcer | Stress-induced ulcer model | Reduced ulcer area |

These results suggest that modifications to the pyridazine structure can enhance biological activity.

Antimicrobial Activity

The furan ring present in the compound has been linked to antimicrobial properties. Studies indicate that derivatives containing furan exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.

Case Studies and Research Findings

- Case Study on Structure-Activity Relationship (SAR): A study evaluated several pyridazine derivatives for their antisecretory effects. It was found that compounds with specific substitutions on the thiophene ring exhibited enhanced activity, indicating the importance of structural modifications for therapeutic efficacy .

- Clinical Implications: The potential use of this compound as an antiulcer agent has been highlighted in recent literature, suggesting further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including coupling reactions between thiophene sulfonamide intermediates and pyridazine-furan derivatives. Key steps include:

- Microwave-assisted Sonogashira coupling : Use Pd(PPh₃)₂Cl₂ (0.019 mmol) and CuI (0.019 mmol) in THF under microwave irradiation (60°C, 10 min, 300 W) to attach furan-pyridazine moieties .

- Solvent optimization : THF or DMF for solubility, with Et₃N as a base to neutralize HCl byproducts .

- Purification : Sequential extraction with EtOAc, followed by washing with brine and NaHCO₃, and drying over Na₂SO₄ .

- Yield optimization : Adjust catalyst loading (0.5–5 mol%) and reaction time (10–24 hrs) based on TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., furan C-H protons at δ 6.3–7.1 ppm, pyridazine N-oxide signals) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~495) and detect fragmentation patterns .

- Infrared (IR) spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity : Use U87MG glioma cells (IC₅₀ determination via MTT assay) .

- Enzyme inhibition : Screen against COX-2, carbonic anhydrase, or kinase targets (e.g., ELISA-based assays at 10 µM–1 mM concentrations) .

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) to confirm target engagement .

- Pharmacokinetic profiling : Compare plasma stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) to explain discrepancies between in vitro and in vivo results .

- Structural analogs : Test derivatives with modified furan or pyridazine groups to isolate critical pharmacophores .

Q. What computational methods aid in predicting binding affinities and mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 8V5) to model interactions with sulfonamide-binding pockets .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .

Q. What strategies optimize the compound's pharmacokinetic profile while maintaining efficacy?

- Methodological Answer :

- Prodrug design : Introduce acetyl or phosphate groups to sulfonamide NH for enhanced solubility .

- Lipophilicity adjustment : Replace ethyl groups with polar substituents (e.g., -OH, -COOH) to improve LogP (target: 1–3) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .

Q. How to design experiments to study structure-activity relationships (SAR) for this sulfonamide derivative?

- Methodological Answer :

- Combinatorial libraries : Synthesize 20–50 analogs with systematic substitutions (e.g., furan → thiophene, pyridazine → pyrimidine) .

- Bioisosteric replacement : Swap thiophene sulfonamide with triazole or oxadiazole to assess scaffold flexibility .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from 15–20 derivatives to predict activity cliffs .

Q. What advanced analytical techniques address characterization challenges due to complex stereochemistry?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., 0.2 mm³ crystals in 30% PEG 4000) .

- 2D NMR : Apply NOESY to detect spatial proximity between ethyl and pyridazine groups (mixing time: 800 ms) .

- Chiral HPLC : Use Chiralpak IG columns with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.